molecular formula C14H22O2 B155631 1,4-Benzenediol, 2-octyl- CAS No. 1706-69-0

1,4-Benzenediol, 2-octyl-

Cat. No. B155631
CAS RN: 1706-69-0
M. Wt: 222.32 g/mol
InChI Key: ZZXILYOBAFPJNS-UHFFFAOYSA-N
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Description

1,4-Benzenediol, 2-octyl-, also known as 2-Octyl-1,4-benzenediol or 2-Octylhydroquinone, is a chemical compound with the molecular formula C14H22O2 . It is used in various applications due to its chemical properties .


Synthesis Analysis

The synthesis of 2-substituted 1,4-benzenediols, such as 1,4-Benzenediol, 2-octyl-, can be achieved through a green, lithium salt-free method. This involves a tandem aldolic condensation/isomerization/aromatization process between a diketone and a selected aldehyde . Another approach involves the electrochemical oxidation of hydroquinones in the presence of 2-amino-4-methylpyridine in an aqueous solution .


Molecular Structure Analysis

The molecular structure of 1,4-Benzenediol, 2-octyl- is characterized by a benzene ring with two hydroxyl groups (1,4-Benzenediol) and an octyl group attached to it .


Physical And Chemical Properties Analysis

1,4-Benzenediol, 2-octyl- has a molecular weight of 222.32 g/mol . Phenolic compounds like 1,4-Benzenediol, 2-octyl- have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .

Safety And Hazards

The safety data sheet for Hydroquinone, a similar compound to 1,4-Benzenediol, 2-octyl-, indicates that it may form combustible dust concentrations in air, is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, may cause respiratory irritation, is suspected of causing genetic defects, and is suspected of causing cancer .

Future Directions

While specific future directions for 1,4-Benzenediol, 2-octyl- are not mentioned in the search results, there is a growing interest in the development of environmentally friendly methods for the synthesis of phenolic compounds . These compounds have potential applications in the field of environmental remediation .

properties

IUPAC Name

2-octylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-2-3-4-5-6-7-8-12-11-13(15)9-10-14(12)16/h9-11,15-16H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXILYOBAFPJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061892
Record name 1,4-Benzenediol, 2-octyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Benzenediol, 2-octyl-

CAS RN

1706-69-0
Record name 2-Octyl-1,4-benzenediol
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Record name 2-tert-Octylhydroquinone
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Record name 2-Octylhydroquinone
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Record name 1,4-Benzenediol, 2-octyl-
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Record name 1,4-Benzenediol, 2-octyl-
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Record name 2-octylhydroquinone
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Record name OCTYLHYDROQUINONE
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